Silicon chloride hydride

Overview

Description

Silicon chloride hydride, also known as silane, is a colorless, flammable gas with a pungent odor. It is a highly reactive compound that has been used in various fields such as semiconductor industry, nanotechnology, and material science.

Scientific Research Applications

Surface Modification and Oxidation : Silicon chloride hydride plays a significant role in modifying the surface properties of silicon-based materials. Sreejith and Pillai (2006) observed that exposure to chloride ions and fluoride ions can lead to changes in the silicon hydride linkages on porous silicon, resulting in an increase in silicon oxide linkages. This suggests a potential application in the oxidation and modification of silicon surfaces (Sreejith & Pillai, 2006).

Functionalization of Silica Surfaces : Plumeré et al. (2009) described a method for functionalizing silica surfaces with silicon hydride groups. Their research indicates that this compound can be used to create surfaces ideal for further molecular modifications, potentially impacting the fields of catalysis and material science (Plumeré et al., 2009).

Catalysis in Organic Reactions : Swamy et al. (2017) showcased the use of a silicon(IV) hydride compound as a catalyst in the cyanosilylation of aldehydes. This implies that this compound derivatives could be valuable catalysts in organic synthesis (Swamy et al., 2017).

Preparation of Organofunctional Silicon Hydride Halides : Research by Missaghi et al. (2008) on the synthesis of organofunctional silicon hydride halides from methylchlorosilane highlights its role in creating diverse silicon-based compounds with potential applications in material science and organosilicon chemistry (Missaghi et al., 2008).

Hydrogen Storage Materials : Neiner and Kauzlarich (2010) investigated hydrogen-capped silicon nanoparticles as potential hydrogen storage materials. The ability of this compound derivatives to store and release hydrogen could have significant implications for energy storage technologies (Neiner & Kauzlarich, 2010).

CO2 Reduction : A study by Sun et al. (2016) revealed that hydride-terminated silicon nanocrystals can reduce carbon dioxide to carbon monoxide. This suggests a potential application in environmental technology, particularly in CO2 reduction and synthetic fuel production (Sun et al., 2016).

Sonochemistry of Silicon Hydrides : Hidding (2018) discussed the use of ultrasonic treatment of silanes to create new silicon compounds and materials, highlighting the potential of this compound in novel synthesis methods (Hidding, 2018).

Mechanism of Action

Target of Action

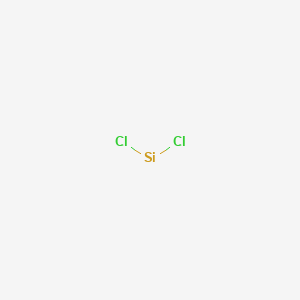

Dichlorosilylene, also known as silicon dichloride or silicon chloride hydride, primarily targets the divalent silicon center . The reactivity of dichlorosilylene is governed by the substituents at this center .

Mode of Action

Dichlorosilylene exhibits ambiphilic behavior, similar to carbenes . It manifests dual-type reactivity:

- Electrophilic : As electron pair acceptors, the acceptor orbital is a silicon 3p-orbital (Lewis acid reactivity) .

- Nucleophilic : As electron pair donors, the donor orbital is a silicon lone pair n-orbital (Lewis base reactivity) .

Biochemical Pathways

The biochemical pathways of dichlorosilylene involve the interaction of the compound with its targets, leading to various reactions. For instance, dichlorosilylene can undergo reactions involving the attack of the vacant p-orbital of the silicon center by a Lewis basic reagent .

Pharmacokinetics

It’s important to note that the compound’s reactivity is influenced by the substituents at the divalent silicon center .

Result of Action

The result of dichlorosilylene’s action depends on its interaction with its targets. For example, it can lead to the formation of novel unsaturated four-membered ring disilene .

Action Environment

The action of dichlorosilylene is influenced by environmental factors. For instance, σ-electron-withdrawing substituents (such as halogens) promote preferentially electrophilic behavior of silylenes, whereas π-electron-donating groups (such as amino-substituents) favor nucleophilic reactivity of silylenes .

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)